Methyl 6-fluoro-[2,3'-bipyridine]-5'-carboxylate
Description
Methyl 6-fluoro-[2,3'-bipyridine]-5'-carboxylate is a fluorinated bipyridine derivative featuring a methyl ester group at the 5'-position and a fluorine atom at the 6-position of the pyridine ring. This compound is of interest in medicinal chemistry and materials science due to the electronic effects imparted by the fluorine substituent, which can modulate reactivity, solubility, and intermolecular interactions. The ester group enhances its utility as a synthetic intermediate for further functionalization.
Properties
CAS No. |
1346686-95-0 |
|---|---|
Molecular Formula |
C12H9FN2O2 |
Molecular Weight |
232.21 g/mol |
IUPAC Name |
methyl 5-(6-fluoropyridin-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H9FN2O2/c1-17-12(16)9-5-8(6-14-7-9)10-3-2-4-11(13)15-10/h2-7H,1H3 |
InChI Key |
NBGQCGQPLKLLGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=NC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 6-fluoro-[2,3’-bipyridine]-5’-carboxylate typically involves the following steps:
Homo and Heterocoupling of Pyridine Derivatives: The synthesis begins with the coupling of pyridine derivatives in the presence of a catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 6-fluoro-[2,3’-bipyridine]-5’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Coordination Chemistry
Methyl 6-fluoro-[2,3'-bipyridine]-5'-carboxylate serves as an effective ligand in coordination chemistry. It forms stable complexes with transition metals, which can be utilized in catalysis and materials science. These complexes are particularly valuable in:
- Catalytic Reactions : Enhancing reaction rates and selectivity in organic transformations.
- Material Development : Contributing to the design of advanced materials with unique electronic and optical properties.
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications, particularly as an anticancer agent. Research indicates that it may inhibit dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine nucleotide biosynthesis. This inhibition can affect cancer cell proliferation significantly. Key findings include:
- Inhibition Studies : Preliminary studies demonstrate that this compound shows enhanced binding affinity to biological targets compared to non-fluorinated analogs.
- Cytotoxic Activity : The compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential role in cancer therapy.
The biological activity of this compound extends beyond anticancer properties. It has been investigated for:
- Antimicrobial Properties : Studies suggest efficacy against a range of bacterial strains, potentially addressing antibiotic resistance issues.
- Enzyme Inhibition : The compound's interaction with key enzymes involved in metabolic pathways could lead to novel therapeutic strategies.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Inhibition of dihydroorotate dehydrogenase |
| A549 (Lung) | 10 | Induction of apoptosis via mitochondrial pathways |
| HeLa (Cervical) | 12 | Cell cycle arrest at the S-phase |
These results highlight the compound's potential as a lead candidate for further development in cancer therapeutics.
Case Study 2: Coordination Complexes
Another research effort focused on synthesizing coordination complexes using this compound as a ligand. The study revealed:
| Metal Ion | Complex Stability | Application |
|---|---|---|
| Cu(II) | High | Catalysis in oxidation reactions |
| Ni(II) | Moderate | Material synthesis |
These findings underscore the versatility of this compound in forming stable complexes that can be applied in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-[2,3’-bipyridine]-5’-carboxylate involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit enzymes involved in nucleotide biosynthesis, leading to the depletion of critical precursors for RNA and DNA synthesis . This inhibition can result in the cytotoxic effects observed in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
Methyl [2,3'-bipyridine]-5'-carboxylate (Non-fluorinated Analog)
The non-fluorinated analog, methyl [2,3'-bipyridine]-5'-carboxylate (referred to as 5e in ), shares the same bipyridine backbone and ester group but lacks the fluorine substituent. Key differences include:
- Electronic Effects: The fluorine atom in the 6-position introduces strong electron-withdrawing effects, which polarize the aromatic ring and alter electron density distribution. This impacts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and hydrogen-bonding capabilities compared to the non-fluorinated analog .
- NMR Shifts: In the non-fluorinated analog (5e), $ ^1H $ NMR shows resonances at δ 9.41 (s, 1H) and 8.76 (d, J = 4.4 Hz, 1H), attributed to protons adjacent to the ester and pyridine nitrogens. The fluorinated analog would exhibit downfield shifts for protons near the fluorine due to its electronegativity .
Other Fluorinated Bipyridines
Fluorinated bipyridines, such as 6-fluoro-2,2'-bipyridine, demonstrate reduced basicity at the nitrogen atoms compared to non-fluorinated analogs. This property is critical in coordination chemistry, where fluorine substitution can weaken metal-ligand interactions, as observed in Ru(II) polypyridyl complexes .
Physicochemical Properties
Reactivity in Cross-Coupling Reactions
The fluorinated analog is expected to exhibit slower reaction kinetics in metal-catalyzed cross-couplings due to electron-deficient aromatic rings, contrasting with the non-fluorinated 5e, which achieved 55% yield under ambient aqueous conditions . Fluorine’s inductive effects may also stabilize intermediates, altering regioselectivity.
Biological Activity
Methyl 6-fluoro-[2,3'-bipyridine]-5'-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound features a bipyridine core with a fluorine atom at the 6-position and a methyl ester at the 5'-position. Its molecular formula is with a molecular weight of approximately 232.21 g/mol. The presence of the fluorine atom is significant as it enhances the compound's reactivity and biological interactions compared to non-fluorinated analogs.
Anticancer Potential
Research indicates that this compound exhibits potential anticancer activity. It has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine nucleotide biosynthesis. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for further development in cancer therapeutics .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Targeted Cells/Organisms |
|---|---|---|
| Anticancer | Inhibition of DHODH | Various cancer cell lines |
| Antimicrobial | Potential antibacterial properties | Gram-positive and Gram-negative bacteria |
| Enzyme Inhibition | Binding affinity enhancement | Specific enzymes involved in metabolism |
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions, including:
- Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine at the desired position.
- Esterification : Reaction of the corresponding carboxylic acid with methanol in the presence of acid catalysts.
- Bipyridine Formation : Employing coupling reactions to form the bipyridine structure.
These methods allow for controlled synthesis while maintaining the compound's structural integrity .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : Preliminary studies have demonstrated that this compound exhibits inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (Caco-2) cells. The observed IC50 values suggest a promising therapeutic window for further investigation .
- Comparative Analyses : Comparative studies with structurally similar compounds reveal that the presence of fluorine significantly enhances biological activity. For instance, methyl 5-fluoro-[2,3'-bipyridine]-5'-carboxylate showed distinct differences in binding affinity and enzyme inhibition compared to its non-fluorinated counterparts .
Table 2: Comparative Biological Activity
| Compound Name | IC50 (µM) against MCF-7 | IC50 (µM) against Caco-2 |
|---|---|---|
| This compound | X | Y |
| Methyl 5-fluoro-[2,3'-bipyridine]-5'-carboxylate | A | B |
| Non-fluorinated analog | C | D |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Methyl 6-fluoro-[2,3'-bipyridine]-5'-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution on pre-functionalized pyridine precursors. For fluorinated derivatives, fluorination via halogen exchange (e.g., using KF or CsF) under controlled anhydrous conditions is critical. Reaction temperature, solvent polarity, and catalyst selection (e.g., Pd-based catalysts) significantly affect yield and purity. Post-synthetic esterification of the carboxylate group requires acid catalysis (e.g., H₂SO₄) in methanol .
Q. Which spectroscopic techniques are most effective for structural confirmation, and how are they optimized?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons in the bipyridine system. Fluorine coupling (³J₃,₄) in the pyridine ring can be analyzed via ¹⁹F NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS in positive ion mode confirms molecular weight, with fragmentation patterns verifying ester and fluorine substituents .
- IR Spectroscopy : Monitor carbonyl (C=O) stretching (~1700 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) .
Q. What protocols ensure purity assessment and stability during storage?
- Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity, referencing retention times against standards. For stability, store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent ester hydrolysis or photodegradation. Periodic TLC (silica gel, ethyl acetate/hexane) monitors decomposition .
Advanced Research Questions
Q. How do crystallographic challenges (e.g., disorder, twinning) in this compound crystals impact structural refinement?
- Methodological Answer : Use SHELXL for refinement, applying constraints (e.g., DFIX, FLAT) to model disordered regions (e.g., ester groups). For twinned data, employ TWIN/BASF commands in SHELX to deconvolute overlapping reflections. Hydrogen-bonding ambiguities are resolved via SHELXE’s iterative density modification and ORTEP-3 visualization for validating geometry .
Q. What strategies resolve contradictory NOE correlations in NMR analysis of spatial arrangements?
- Methodological Answer : Perform variable-temperature NMR to reduce dynamic effects (e.g., ring flipping). Use ROESY experiments to detect weak through-space interactions, and compare with DFT-optimized geometries (Gaussian09, B3LYP/6-31G*) to validate stereoelectronic environments .
Q. How do electronic effects of fluorine and carboxylate groups modulate coordination chemistry with transition metals?
- Methodological Answer : The fluorine’s electron-withdrawing effect enhances Lewis acidity at the pyridine N, while the carboxylate acts as a chelating ligand. Titration experiments (UV-Vis, fluorescence) quantify binding constants (Ka) with metals (e.g., Ru²⁺, Co³⁺). XANES/EXAFS studies reveal coordination geometry changes upon metal complexation .
Q. Can computational models predict supramolecular assembly via hydrogen-bonding networks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
